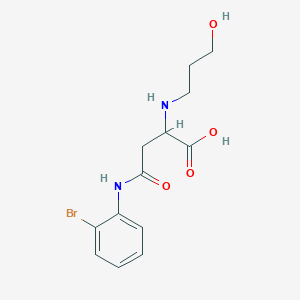

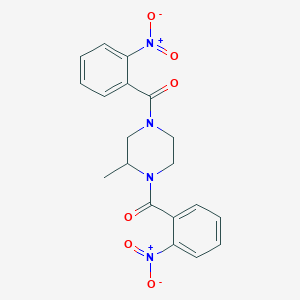

![molecular formula C19H26N6O2 B2563769 N-(2-(diethylamino)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 941889-89-0](/img/structure/B2563769.png)

N-(2-(diethylamino)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including an imidazo[2,1-c][1,2,4]triazine ring, a carboxamide group, and a diethylaminoethyl group . These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties and activities.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a complex three-dimensional arrangement due to the presence of multiple ring structures .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The imidazo[2,1-c][1,2,4]triazine ring, for example, might undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the diethylaminoethyl group could make the compound basic and potentially soluble in water .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Research has demonstrated the reactivity of imidazo[1,2,4]triazines with nucleophiles, leading to the selective formation of monoamides and enabling the synthesis of various heterocyclic compounds, including benzoxazepines, benzodiazepines, and hydrazinoimidazoles (Sadchikova & Mokrushin, 2014). Another study outlines the synthesis of imidazo[1,2,4]triazines through cyclization reactions, revealing pathways to create compounds with potential utility in medicinal chemistry (Baig & Stevens, 1981).

Biological Activity Investigations

The exploration of the biological activities of imidazo[1,2,4]triazine derivatives is a significant area of research. For instance, studies on hybrid molecules containing imidazo[1,2,4]triazine moieties have identified compounds with antimicrobial and enzyme inhibitory activities (Başoğlu et al., 2013). Another study focused on the synthesis of novel nitrogen heterocycles bearing the carboxamide moiety, evaluating their antitumor potential and demonstrating cytotoxic activities against certain cancer cell lines (Bakare, 2021).

Mechanistic Insights and Synthesis Techniques

The mechanism of reactions involving imidazo[1,2,4]triazine derivatives has also been a subject of investigation, providing valuable insights into the chemical behavior of these compounds. For example, a study detailed the unexpected reaction mechanism of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, shedding light on their structural and chemical properties (Ledenyova et al., 2018).

Advanced Materials and Complexation Studies

Research on the complexation properties of ligands derived from imidazo[1,2,4]triazine frameworks with lanthanides has been conducted to understand their coordination chemistry and potential applications in material science (Kobayashi et al., 2019).

Mécanisme D'action

Target of action

Compounds with an indole nucleus, which this molecule appears to have, are known to bind with high affinity to multiple receptors . This suggests that “N-(2-(diethylamino)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” might interact with various cellular targets.

Mode of action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “this compound” might interact with its targets in a way that modulates these biological processes.

Biochemical pathways

Without specific information about the compound’s targets, it’s difficult to say exactly which biochemical pathways “this compound” might affect. Given the wide range of biological activities associated with indole derivatives, it’s likely that this compound could influence multiple pathways .

Pharmacokinetics

Many indole derivatives are known to have good bioavailability due to their ability to bind to various receptors .

Result of action

Based on the activities of other indole derivatives, it might have a range of effects depending on the specific targets it interacts with .

Action environment

Factors such as ph and temperature can often affect the activity of pharmaceutical compounds .

Propriétés

IUPAC Name |

N-[2-(diethylamino)ethyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O2/c1-4-23(5-2)11-10-20-17(26)16-18(27)25-13-12-24(19(25)22-21-16)15-8-6-14(3)7-9-15/h6-9H,4-5,10-13H2,1-3H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYOLDMRJCTTDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

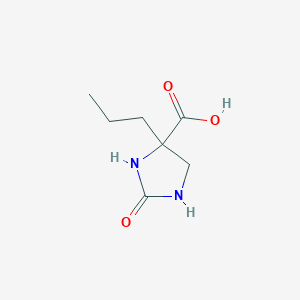

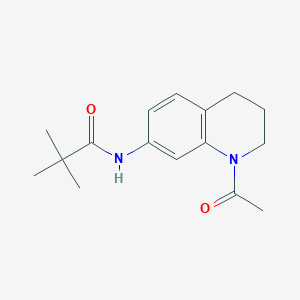

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(4-fluorophenyl)butanamide](/img/structure/B2563686.png)

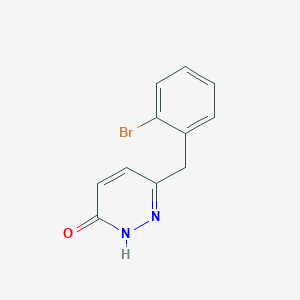

![1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2563688.png)

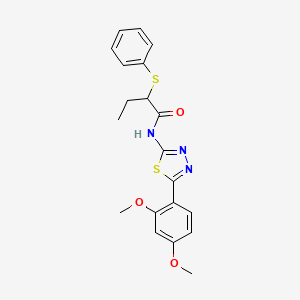

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2563690.png)

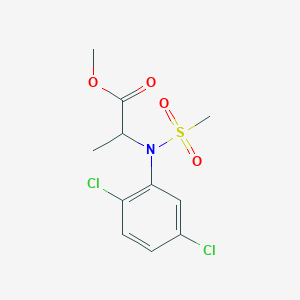

![Methyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2563692.png)

![4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2563701.png)

![3-[(3-chlorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2563702.png)

![7-Chloro-2-(3-(dimethylamino)propyl)-1-(3-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563707.png)